molecular formula C20H13ClN2OS B6524377 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide CAS No. 420831-95-4

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide

Cat. No.: B6524377
CAS No.: 420831-95-4
M. Wt: 364.8 g/mol
InChI Key: YRHYSNGHHHFQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

Target of Action

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide, also known as Oprea1_798194 or F0725-0455, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis . The primary target of these compounds is likely the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall, making the bacterium more susceptible to external threats and ultimately leading to cell death .

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and distributed throughout the body . They are metabolized primarily through sulphation , and both the parent compound and its metabolites are likely excreted via the biliary route

Result of Action

The primary result of the compound’s action is the death of Mycobacterium tuberculosis cells . By inhibiting DprE1 and disrupting cell wall biosynthesis, the compound weakens the bacterium’s cell wall, leading to cell lysis and death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its absorption, distribution, metabolism, or excretion, thereby altering its efficacy Additionally, factors such as pH and temperature could potentially affect the compound’s stability

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHYSNGHHHFQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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